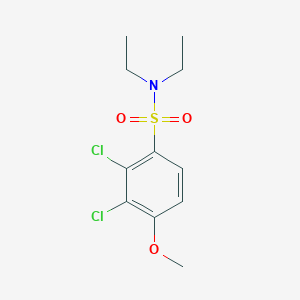![molecular formula C16H15N3O4S B5752932 DIMETHYL 5-{[(2-PYRIDYLAMINO)CARBOTHIOYL]AMINO}ISOPHTHALATE](/img/structure/B5752932.png)
DIMETHYL 5-{[(2-PYRIDYLAMINO)CARBOTHIOYL]AMINO}ISOPHTHALATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DIMETHYL 5-{[(2-PYRIDYLAMINO)CARBOTHIOYL]AMINO}ISOPHTHALATE is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a pyridylamino group and a carbothioyl group attached to an isophthalate backbone. This compound is of interest due to its potential reactivity and applications in organic synthesis, medicinal chemistry, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 5-{[(2-PYRIDYLAMINO)CARBOTHIOYL]AMINO}ISOPHTHALATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isophthalate Core: The synthesis begins with the preparation of the isophthalate core, which can be achieved through the esterification of isophthalic acid with methanol in the presence of a strong acid catalyst.
Introduction of the Pyridylamino Group: The next step involves the introduction of the pyridylamino group through a nucleophilic substitution reaction. This can be done by reacting the isophthalate ester with 2-aminopyridine under basic conditions.
Addition of the Carbothioyl Group: The final step is the addition of the carbothioyl group, which can be achieved through a thiocarbonylation reaction using a suitable thiocarbonyl donor such as thiophosgene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
DIMETHYL 5-{[(2-PYRIDYLAMINO)CARBOTHIOYL]AMINO}ISOPHTHALATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridylamino or carbothioyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
DIMETHYL 5-{[(2-PYRIDYLAMINO)CARBOTHIOYL]AMINO}ISOPHTHALATE has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of DIMETHYL 5-{[(2-PYRIDYLAMINO)CARBOTHIOYL]AMINO}ISOPHTHALATE involves its interaction with molecular targets such as enzymes or receptors. The pyridylamino group can form hydrogen bonds or coordinate with metal ions, while the carbothioyl group can participate in covalent bonding or redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
DIMETHYL 5-AMINOISOPHTHALATE: This compound has a similar isophthalate core but lacks the pyridylamino and carbothioyl groups.
DIMETHYL 5-{[(DIPHENYLACETYL)AMINO]CARBOTHIOYL}AMINOISOPHTHALATE: This compound has a similar structure but with a diphenylacetyl group instead of the pyridylamino group.
Uniqueness
DIMETHYL 5-{[(2-PYRIDYLAMINO)CARBOTHIOYL]AMINO}ISOPHTHALATE is unique due to the presence of both the pyridylamino and carbothioyl groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various fields of research.
Propriétés
IUPAC Name |
dimethyl 5-(pyridin-2-ylcarbamothioylamino)benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-22-14(20)10-7-11(15(21)23-2)9-12(8-10)18-16(24)19-13-5-3-4-6-17-13/h3-9H,1-2H3,(H2,17,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVCSHAOJYSSOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=S)NC2=CC=CC=N2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
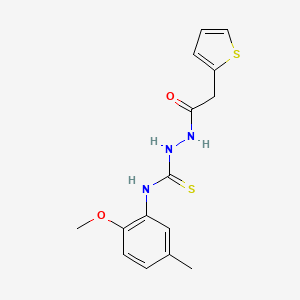
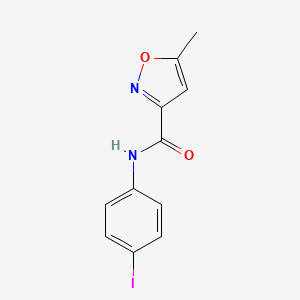
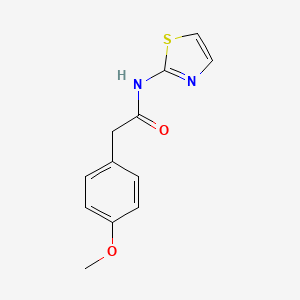
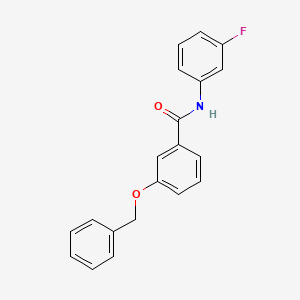
![3,5-dimethoxy-N-[(4-methylphenyl)carbamothioyl]benzamide](/img/structure/B5752884.png)
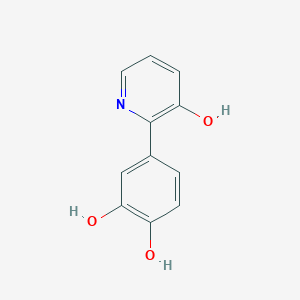
![2-({[2-(2-Phenylethyl)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5752892.png)
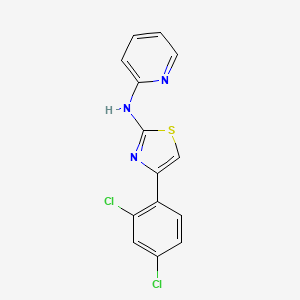
![Methyl 4-{[(4-bromophenyl)sulfanyl]methyl}benzoate](/img/structure/B5752901.png)
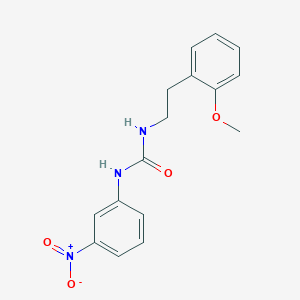

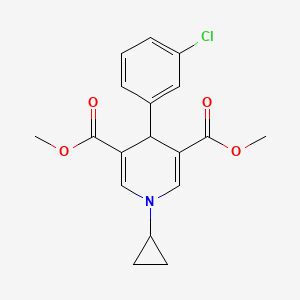
![1-[(5-bromo-3-pyridinyl)carbonyl]-2-pyrrolidinone](/img/structure/B5752928.png)
